
cyclopentanone (3-nitrophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanone (3-nitrophenyl)hydrazone (CPNH) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. CPHN is a yellow crystalline solid that is soluble in polar solvents such as ethanol and methanol. In
Mécanisme D'action
The mechanism of action of CPHN is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complex formation is accompanied by a change in the optical and electronic properties of CPHN, which can be used for the detection of metal ions.
Biochemical and Physiological Effects:
CPHN has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. It has also been studied for its potential as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPHN is its stability, which makes it suitable for use in various experiments. It is also relatively easy to synthesize, which makes it accessible to researchers. However, CPHN has some limitations, including its low solubility in non-polar solvents and its potential toxicity.
Orientations Futures
There are several future directions for the study of CPHN. One potential area of research is the development of CPHN-based sensors for the detection of metal ions in various environments. Another potential area of research is the synthesis of CPHN-based metal complexes for use as catalysts in various chemical reactions. Additionally, the potential therapeutic applications of CPHN should be further explored, particularly in the treatment of diseases associated with oxidative stress and inflammation.
Conclusion:
CPHN is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Its stability and accessibility make it suitable for use in various experiments, and its potential therapeutic applications make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of CPHN and to explore its potential applications in various fields.
Méthodes De Synthèse
CPHN can be synthesized through the reaction between cyclopentanone and 3-nitrophenylhydrazine in the presence of a catalyst such as acetic acid. The reaction takes place under reflux conditions and produces CPHN as a yellow crystalline solid. The purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
CPHN has been extensively studied in the field of chemistry and biochemistry due to its potential applications in various fields. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their catalytic and biological activities. CPHN has also been used as a fluorescent probe for the detection of metal ions such as copper and mercury.
Propriétés
IUPAC Name |
N-(cyclopentylideneamino)-3-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-14(16)11-7-3-6-10(8-11)13-12-9-4-1-2-5-9/h3,6-8,13H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREPZCLZMZNQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=CC(=CC=C2)[N+](=O)[O-])C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5811595.png)
![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)
![{4-[(2-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5811607.png)
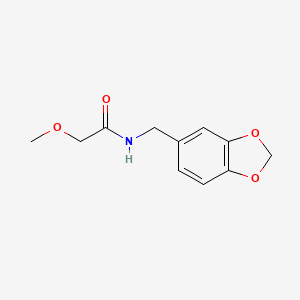
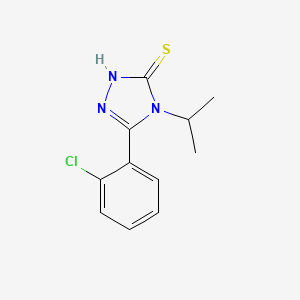
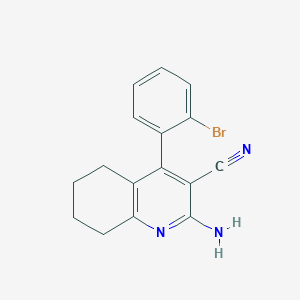
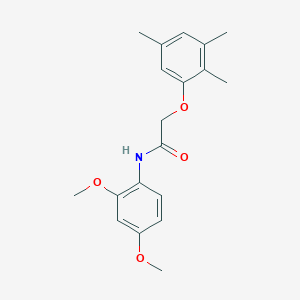

![N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-N'-1-naphthylurea](/img/structure/B5811633.png)
![6-(4-fluorophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5811634.png)
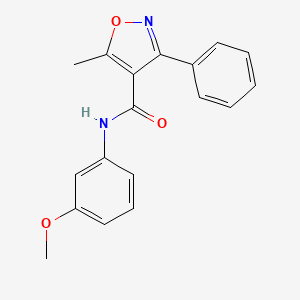
![[(4-acetylphenyl)hydrazono]malononitrile](/img/structure/B5811643.png)